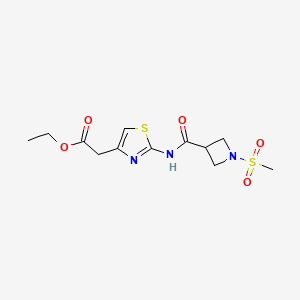

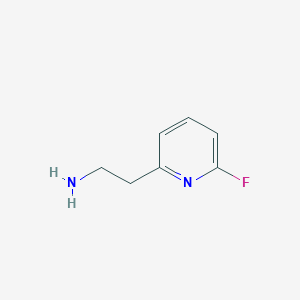

Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

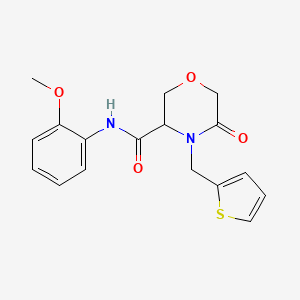

“Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate” is a chemical compound with potential applications in various scientific research fields. It is related to the thiazole scaffold, which has been the subject of much research due to its diverse biological activities .

Molecular Structure Analysis

The thiazole ring, which is a part of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The thiazole ring’s aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications

Synthesis and Chemical Properties

- Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is involved in the synthesis of diverse chemical compounds with potential biological activities. For instance, its derivatives have been used in the synthesis of thiazolecarboxylic acid derivatives, showcasing the chemical versatility and reactivity of thiazole compounds in producing a range of acylated and sulfonylated products (Dovlatyan et al., 2004).

- The compound serves as a key intermediate in one-pot synthesis routes, enabling the efficient generation of arylsulfonamides and azetidine-2,4-diones through multicomponent reactions. This illustrates its utility in synthesizing complex molecules that could have applications in medicinal chemistry and drug discovery (Alizadeh & Rezvanian, 2008).

Biological Activity and Applications

- Compounds synthesized from ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate have shown potential antioxidant and antimicrobial activities, making them of interest in the development of new therapeutic agents. For example, microwave-assisted synthesis has been used to produce thiazolopyrimidine derivatives with moderate to good biological activities, highlighting the compound's relevance in pharmacological research (Youssef & Amin, 2012).

- The structural versatility of derivatives from this compound allows for the synthesis of novel heterocyclic compounds with antibacterial properties. These synthesized molecules containing a sulfonamido moiety have been evaluated for use as antibacterial agents, demonstrating the compound's significance in addressing microbial resistance challenges (Azab, Youssef, & El-Bordany, 2013).

Synthetic Efficiency and Green Chemistry

- The use of ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate in microwave-assisted synthesis methods for producing thiazolopyrimidine derivatives emphasizes advancements in synthetic efficiency and green chemistry. These methods offer advantages such as reduced reaction times and enhanced yields, contributing to environmentally friendly chemical synthesis processes (Youssef & Amin, 2012).

Future Directions

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

ethyl 2-[2-[(1-methylsulfonylazetidine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5S2/c1-3-20-10(16)4-9-7-21-12(13-9)14-11(17)8-5-15(6-8)22(2,18)19/h7-8H,3-6H2,1-2H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTANKQWIRUNJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)

![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)

![3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2751518.png)

![5-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2751526.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide](/img/structure/B2751532.png)